molecular formula C7H5ClO4 B015412 3-Chloro-2,6-dihydroxybenzoic acid CAS No. 26754-77-8

3-Chloro-2,6-dihydroxybenzoic acid

Cat. No. B015412
CAS RN: 26754-77-8
M. Wt: 188.56 g/mol
InChI Key: DSGFVWJTKIEIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The practical synthesis of derivatives similar to 3-Chloro-2,6-dihydroxybenzoic acid, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves several steps including nitration, esterification, reduction, diazotization, and hydrolysis, achieving a 70% overall yield. The structural determination of synthesized compounds is usually carried out using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, indicating a method that could be adapted for 3-Chloro-2,6-dihydroxybenzoic acid (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Chloro-2,6-dihydroxybenzoic acid, such as 2-chloro-3-phenylbenzoic acid, has been elucidated using techniques like single crystal X-ray diffraction, revealing how steric interactions and supramolecular synthons affect molecular conformation (Boyarskiy et al., 2009).

Chemical Reactions and Properties

The electrochemical behavior and reactions of dihydroxybenzoic acid derivatives involve processes like electro-decarboxylation, leading to the formation of benzofuran derivatives. These reactions provide insight into the electrochemical properties and potential synthetic routes for related compounds (Moghaddam et al., 2006).

Physical Properties Analysis

While specific studies on 3-Chloro-2,6-dihydroxybenzoic acid are not provided, the physical properties of benzoic acid derivatives can be deduced from related compounds. The crystal and molecular structure analyses, such as those conducted for 2,6-dihydroxybenzoic acid, help understand the physical properties like crystalline structure, hydrogen bonding, and packing in the solid state (MacGillivray & Zaworotko, 1994).

Chemical Properties Analysis

Chemical properties of 3-Chloro-2,6-dihydroxybenzoic acid can be inferred from studies on similar molecules, such as the electrochemical synthesis and characterization of dihydroxybenzoic acid derivatives, illustrating the chemical behavior and potential interactions of such compounds (Moghaddam et al., 2006).

Scientific Research Applications

  • Scientific Field: Biochemistry and Pharmacology

    • Application Summary : Hydroxybenzoic acids, including 2,6-dihydroxybenzoic acid, have been studied for their structural and biological properties . They have been evaluated for their anti- and pro-oxidative potential, as well as their antimicrobial, cytotoxic, and lipophilic properties .
    • Methods of Application : The anti-/pro-oxidant properties were evaluated using DPPH • (2,2-diphenyl-1-picrylhydrazyl), ABTS •+ (2,2-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid), FRAP (ferric-reducing antioxidant power), CUPRAC (cupric-reducing antioxidant power), and Trolox oxidation assays . Lipophilicity was estimated by means of experimental (HPLC) and theoretical methods . The antimicrobial activity against Escherichia coli (E. coli), Pseudomonas aeruginosa (P. aeruginosa), Staphylococcus aureus (S. aureus), Bacillus subtilis (B. subtilis), Salmonella enteritidis (S. enteritidis), and Candida albicans (C. albicans) was studied .
    • Results or Outcomes : The research provided a comprehensive understanding of the structural and biological properties of hydroxybenzoic acids .
  • Scientific Field: Environmental Science and Bioremediation

    • Application Summary : Chlorobenzoic acids (CBAs), which include 3-Chloro-2,6-dihydroxybenzoic acid, can be released into the environment from many different sources . They can be formed as intermediates during the degradation of certain herbicides .
    • Methods of Application : The study discusses the bioremediation of CBAs .
    • Results or Outcomes : The accumulation of CBAs in wastewater or soil can lead to the deceleration or inhibition of degradation of substances of which the CBAs are degradation products .
  • Scientific Field: Food Bioactive Ingredients

    • Application Summary : Hydroxybenzoic acids are a prominent kind of phenolic acids and are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
    • Methods of Application : These acids are found in a variety of sources like beverage crops, fruits, and vegetables .
    • Results or Outcomes : Due to enormous dietary health benefits of hydroxybenzoic acids such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities, they are attracting an ever-growing awareness in food technology .
  • Scientific Field: Crystal Engineering

    • Application Summary : The trimorphism of 3-hydroxybenzoic acid, a compound structurally similar to 3-Chloro-2,6-dihydroxybenzoic acid, has been studied .
    • Methods of Application : An experimental and computational study was performed to investigate the trimorphism of 3-hydroxybenzoic acid .
    • Results or Outcomes : The study revealed that the three polymorphs are close in energy .
  • Scientific Field: Nonlinear Optics

    • Application Summary : 3,5-dihydroxybenzoic acid, a compound structurally similar to 3-Chloro-2,6-dihydroxybenzoic acid, has been studied for its nonlinear optical (NLO) responses .
    • Methods of Application : The study involved solvent-assisted investigation and density functional theory (DFT) geometry optimizations .
    • Results or Outcomes : The optimized crystal structure can lead to enhanced NLO properties by facilitating better charge transfer and energy interactions within the crystal lattice .
  • Scientific Field: Phase I Metabolism
    • Application Summary : 2,6-Dihydroxybenzoic acid, a compound structurally similar to 3-Chloro-2,6-dihydroxybenzoic acid, is a secondary metabolite of salicylic acid which has been hydrolyzed by liver enzymes during phase I metabolism .
    • Methods of Application : The study discusses the metabolism of salicylic acid in the liver .
    • Results or Outcomes : The research provided a comprehensive understanding of the metabolic pathways of salicylic acid .

Future Directions

Future research could focus on the synthesis and applications of 3-Chloro-2,6-dihydroxybenzoic acid. For instance, it could be used as a fragment for the synthesis of small molecules and materials . Additionally, its potential role in enzymatic reactions and interactions with other compounds could be explored .

properties

IUPAC Name

3-chloro-2,6-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGFVWJTKIEIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394690
Record name 3-chloro-2,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dihydroxybenzoic acid

CAS RN

26754-77-8
Record name 3-Chloro-2,6-dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26754-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,6-dihydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,6-dihydroxybenzoic acid
Reactant of Route 3
3-Chloro-2,6-dihydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-2,6-dihydroxybenzoic acid
Reactant of Route 5
3-Chloro-2,6-dihydroxybenzoic acid
Reactant of Route 6
3-Chloro-2,6-dihydroxybenzoic acid

Citations

For This Compound
4
Citations
JE LIGHTOWLER, HJ RYLANCE - NEW FROM T he - lib3.dss.go.th
2, 6-Dihydroxy-4-(hydroxymethyl) benzoic acid 190-193 52-2 4-3 52-2 4-35 4-Benzvl-2, 6-dihydroxybenzoic acid.. 172-173 68-8 51 68-85 1 4.9 3-Benzyl-2, 6-dihydroxybenzoic acid 174…
Number of citations: 0 lib3.dss.go.th
FP Doyle, JHC Nayler, HRJ Waddington… - Journal of the …, 1963 - pubs.rsc.org
Various derivatives of 2, 6-dimethoxybenzoic acid containing electronattracting substituents elsewhere in the ring have been synthesised. Analogues in which one or both of the methoxy…
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
JE Lightowler, HJ Rylance - Journal of Pharmacy and …, 1963 - Wiley Online Library
A series of substituted dihydroxybenzoic acids was prepared and examined for anti‐inflammatory activity. The compounds which showed activity were derived from γ‐resorcylic acid. …
辰己勲, 斎藤哲夫, 宮田正, 加藤夏樹… - 日本応用動物昆虫学会 …, 1983 - jstage.jst.go.jp
皮膚透過性および代謝実験を進める上で放射性のベンゾメートを用いるため, 3-chloro-2, 6-dihydroxybenzoic acid を原料としトリチウム化剤として 3 H-ジメチル硫酸を用い, 4 反応行程で 3 H-…
Number of citations: 8 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.